5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol
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Overview
Description
5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol typically involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines. This reaction proceeds under mild conditions and can be catalyzed by various reagents such as ZnCl₂ or NH₄I . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The benzyloxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. The benzyloxyethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also belongs to the pyrimidine family and has similar structural features.
Other Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents can exhibit similar chemical properties and applications.
Uniqueness
5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol is unique due to the presence of the benzyloxyethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-hydroxy-5-(2-phenylmethoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O3/c16-12-11(13(17)15-9-14-12)6-7-18-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,14,15,16,17) |
InChI Key |
NLOFDNLIQRDEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=C(N=CNC2=O)O |
Origin of Product |
United States |
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